[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate
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Overview
Description
WAY-382818 is a chemical compound with the molecular formula C24H20N4O5 and a molecular weight of 444.44 g/mol . It is known for its mitogen-activated protein kinase phosphatase-1 inhibitory activity . This compound has been primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-382818 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This typically involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Introduction of various functional groups to the core structure to achieve the desired chemical properties. This may include reactions like nitration, reduction, or alkylation.
Purification and Characterization: The final product is purified using techniques such as recrystallization, chromatography, and characterized using spectroscopic methods like NMR, IR, and mass spectrometry.
Industrial Production Methods
Industrial production methods for WAY-382818 are not well-documented in the public domain. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
WAY-382818 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: WAY-382818 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-382818 has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the inhibition of mitogen-activated protein kinase phosphatase-1.
Biology: Employed in cellular studies to understand the role of mitogen-activated protein kinase phosphatase-1 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases where mitogen-activated protein kinase phosphatase-1 is implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
WAY-382818 exerts its effects by inhibiting the activity of mitogen-activated protein kinase phosphatase-1 . This enzyme is involved in the dephosphorylation of mitogen-activated protein kinases, which play a crucial role in cell signaling pathways. By inhibiting this enzyme, WAY-382818 can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H20N4O5/c1-27-21(25)20(22(30)28(2)24(27)32)19(29)13-33-23(31)16-12-18(14-8-4-3-5-9-14)26-17-11-7-6-10-15(16)17/h3-12H,13,25H2,1-2H3 |
InChI Key |
JRXVCGDWEJPMDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)N |
Origin of Product |
United States |
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